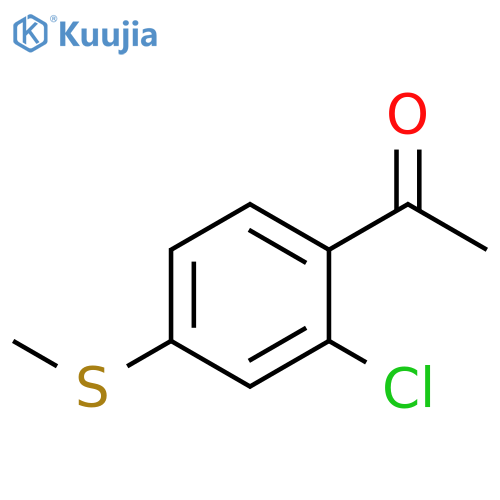Cas no 35515-31-2 (1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone)

35515-31-2 structure
商品名:1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone
CAS番号:35515-31-2
MF:C9H9ClOS
メガワット:200.685160398483
CID:4649757
1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone
- 1-(2-Chloro-4-methylsulphanyl-phenyl)-ethanone
- 1-[2-chloro-4-(methylsulfanyl)phenyl]ethan-1-one
-
- インチ: 1S/C9H9ClOS/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3
- InChIKey: YZLNUKOPZVCGKW-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1=CC=C(SC)C=C1Cl)C
1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-57019-5.0g |
1-[2-chloro-4-(methylsulfanyl)phenyl]ethan-1-one |
35515-31-2 | 95.0% | 5.0g |
$384.0 | 2025-02-20 | |
| Enamine | EN300-57019-10.0g |
1-[2-chloro-4-(methylsulfanyl)phenyl]ethan-1-one |
35515-31-2 | 95.0% | 10.0g |
$748.0 | 2025-02-20 | |
| TRC | C994620-100mg |
1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone |
35515-31-2 | 100mg |
$ 50.00 | 2022-06-06 | ||
| Apollo Scientific | OR346257-5g |
1-(2-Chloro-4-methylsulphanyl-phenyl)-ethanone |
35515-31-2 | 5g |
£614.00 | 2025-02-19 | ||
| Chemenu | CM460373-1g |
1-[2-chloro-4-(methylsulfanyl)phenyl]ethan-1-one |
35515-31-2 | 95%+ | 1g |
$183 | 2022-06-11 | |
| Aaron | AR019YTW-250mg |
1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one |
35515-31-2 | 95% | 250mg |
$89.00 | 2025-02-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322643-2.5g |
1-[2-chloro-4-(methylsulfanyl)phenyl]ethan-1-one |
35515-31-2 | 95% | 2.5g |
¥6420.00 | 2024-05-17 | |
| Aaron | AR019YTW-50mg |
1-[2-chloro-4-(methylsulfanyl)phenyl]ethan-1-one |
35515-31-2 | 95% | 50mg |
$56.00 | 2025-03-29 | |
| Aaron | AR019YTW-1g |
1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one |
35515-31-2 | 95% | 1g |
$153.00 | 2025-02-08 | |
| Aaron | AR019YTW-10g |
1-[2-chloro-4-(methylsulfanyl)phenyl]ethan-1-one |
35515-31-2 | 95% | 10g |
$1054.00 | 2023-12-14 |
1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone 関連文献
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
35515-31-2 (1-(2-Chloro-4-methylsulfanyl-phenyl)-ethanone) 関連製品
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
